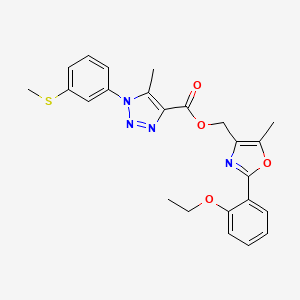

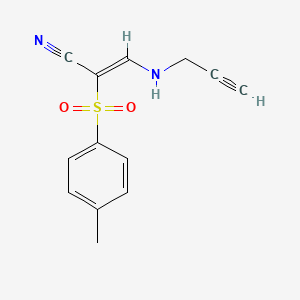

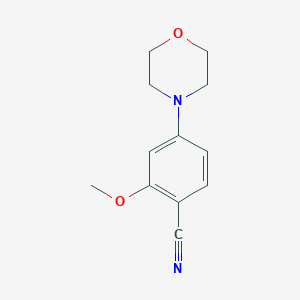

![molecular formula C11H11Cl2NO4S B2884327 1-[(3,4-Dichlorophenyl)sulfonyl]proline CAS No. 474376-21-1](/img/structure/B2884327.png)

1-[(3,4-Dichlorophenyl)sulfonyl]proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Aryl Sulfones

The CuI/L-proline sodium salt catalyzed coupling reaction of aryl halides with sulfinic acid salts in DMSO enables the synthesis of corresponding aryl sulfones with good to excellent yields. This method is well-tolerated by a wide range of functional groups, demonstrating the versatility of proline derivatives in facilitating sulfone synthesis (Wei Zhu & D. Ma, 2005).

Asymmetric Synthesis of Proline Analogues

Research has demonstrated the asymmetric synthesis of unsaturated, fused bicyclic proline analogues, showcasing the utility of proline and its derivatives in creating complex molecular structures with significant stereocontrol. Such methodologies have broad implications for the development of pharmaceuticals and fine chemicals (Stefan Koep, H. Gais, & G. Raabe, 2003).

Catalysis in Organic Reactions

Proline derivatives, such as N-sulfonylcarboxamides of L-proline amide, have been identified as highly enantioselective catalysts for direct aldol reactions. These findings underscore the role of proline-based catalysts in enhancing reactivities and enantioselectivities in organic synthesis, pointing towards their broader applicability in catalyzing C-C bond-forming reactions with high stereocontrol (A. Berkessel, B. Koch, & J. Lex, 2004).

Enantioselective and Diastereoselective Reactions

Proline sulfonamides have been highlighted for their ability to catalyze highly enantioselective and diastereoselective C-C bond-forming reactions, including aldol, Mannich, and various tandem reactions. Such capabilities demonstrate the significant potential of proline sulfonamides in synthetic chemistry, offering routes to construct complex molecules with precise control over stereochemistry (Hua Yang & R. Carter, 2010).

Proline in Organocatalysis

Proline and its derivatives have been employed in a variety of organocatalytic reactions, proving to be a versatile tool in the synthesis of complex organic molecules. Their use in synthesizing N-sulfonyl imines and facilitating direct asymmetric α-sulfamidation of α-branched aldehydes illustrates the broad applicability of proline in modern synthetic methodologies, offering a novel approach to enamine catalysis and the efficient synthesis of sulfonamide-based structures (Ruchi Chawla, A. Singh, & L. Yadav, 2014; H. Vogt, T. Baumann, M. Nieger, & S. Bräse, 2006).

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4S/c12-8-4-3-7(6-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHJWGVUVFVDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

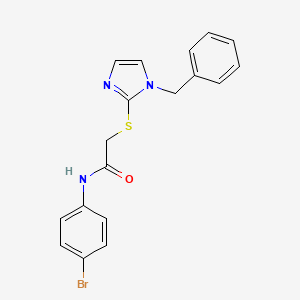

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2884247.png)

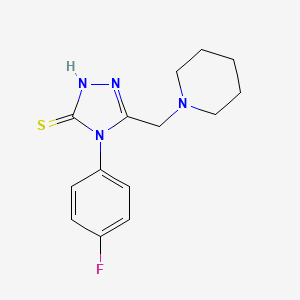

![2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride](/img/structure/B2884251.png)

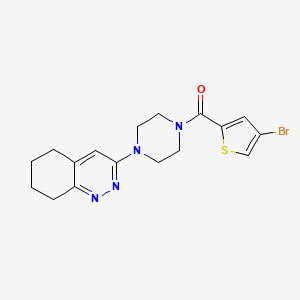

![ethyl 3-carbamoyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884261.png)

![6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2884265.png)